16(S)-Hete

Description

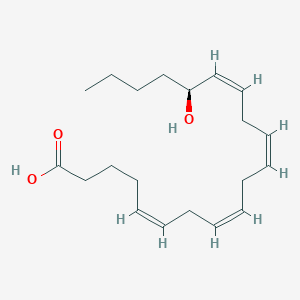

Structure

3D Structure

Propriétés

IUPAC Name |

(5Z,8Z,11Z,14Z,16S)-16-hydroxyicosa-5,8,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-16-19(21)17-14-12-10-8-6-4-5-7-9-11-13-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14-/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKNPVYFNMZRJG-IFOZKBMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C=CCC=CCC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of 16(S)-HETE

This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of 16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE). Tailored for researchers, scientists, and drug development professionals, this document details the enzymatic synthesis of this compound, methodologies for its extraction and quantification, and its role in cellular signaling pathways.

Discovery and Biological Significance

This compound is a biologically active lipid mediator derived from the metabolism of arachidonic acid. Its formation is primarily catalyzed by cytochrome P450 (CYP) enzymes through ω-hydroxylation. This eicosanoid has been implicated in a variety of physiological and pathological processes, including the regulation of vascular tone, inflammation, and the proliferation of cancer cells. The stereospecificity of HETEs is crucial, as the (S) and (R) enantiomers can exhibit different biological activities.

Quantitative Data on 16-HETE Formation

The production of 16-HETE varies significantly across different tissues and between sexes. The following table summarizes the formation rates of 16(R)-HETE and this compound in microsomes isolated from various organs of male and female Sprague-Dawley rats. This data highlights the tissue-specific and sex-dependent differences in arachidonic acid metabolism.

| Organ | Sex | 16(R)-HETE Formation Rate (pmol/min/mg protein) | This compound Formation Rate (pmol/min/mg protein) |

| Heart | Male | 0.25 ± 0.03 | 0.18 ± 0.02 |

| Female | 0.15 ± 0.02 | 0.12 ± 0.01 | |

| Liver | Male | 1.5 ± 0.2 | 0.8 ± 0.1 |

| Female | 0.9 ± 0.1 | 0.5 ± 0.06 | |

| Kidney | Male | 0.8 ± 0.1 | 0.5 ± 0.07 |

| Female | 0.5 ± 0.06 | 0.3 ± 0.04 | |

| Lung | Male | 0.4 ± 0.05 | 0.3 ± 0.04 |

| Female | 0.25 ± 0.03 | 0.18 ± 0.02 | |

| Intestine | Male | 0.6 ± 0.08 | 0.9 ± 0.1 |

| Female | 0.4 ± 0.05 | 0.6 ± 0.07 | |

| Brain | Male | 0.1 ± 0.01 | 0.15 ± 0.02 |

| Female | 0.08 ± 0.01 | 0.12 ± 0.01 |

Data adapted from a study on sex- and enantiospecific differences in HETE formation in rat organs.[1][2]

Experimental Protocols

Production of 16-HETE in Rat Liver Microsomes

This protocol describes the in vitro generation of 16-HETE from arachidonic acid using isolated rat liver microsomes.

Materials:

-

Rat liver tissue

-

Homogenization buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)

-

NADPH

-

Arachidonic acid

-

Organic solvent (e.g., ethyl acetate) for reaction termination

Procedure:

-

Microsome Isolation: Homogenize fresh rat liver tissue in cold homogenization buffer. Perform differential centrifugation to isolate the microsomal fraction. A common procedure involves an initial centrifugation at 10,000 x g to remove heavy organelles, followed by ultracentrifugation of the supernatant at 100,000 x g to pellet the microsomes.

-

Incubation: Resuspend the microsomal pellet in buffer. Pre-incubate the microsomes at 37°C with gentle agitation.

-

Reaction Initiation: Add arachidonic acid (substrate) to the microsomal suspension. Initiate the enzymatic reaction by adding NADPH.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., up to 60 minutes) at 37°C.[3]

-

Reaction Termination: Stop the reaction by adding an organic solvent such as ethyl acetate.[3]

-

Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases. Collect the organic supernatant containing the lipid metabolites.

Isolation and Purification by Solid-Phase Extraction (SPE)

This protocol outlines the purification of HETEs from a biological sample using solid-phase extraction.

Materials:

-

SPE cartridge (e.g., C18)

-

Conditioning solvent (e.g., methanol)

-

Equilibration solvent (e.g., water)

-

Wash solvent (e.g., aqueous methanol)

-

Elution solvent (e.g., methanol (B129727) or acetonitrile)

Procedure:

-

Cartridge Conditioning: Condition the SPE cartridge by passing a suitable organic solvent (e.g., methanol) through it. This solvates the stationary phase.

-

Equilibration: Equilibrate the cartridge with water or a buffer to prepare it for the aqueous sample.

-

Sample Loading: Load the extracted organic supernatant from the microsomal incubation onto the conditioned and equilibrated SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar impurities.

-

Elution: Elute the retained HETEs from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).

-

Drying and Reconstitution: Evaporate the elution solvent under a stream of nitrogen and reconstitute the dried residue in a solvent compatible with the subsequent analytical method (e.g., mobile phase for LC-MS/MS).

Quantification by Chiral HPLC-MS/MS

This protocol describes the separation and quantification of this compound and its enantiomer 16(R)-HETE using chiral high-performance liquid chromatography coupled with tandem mass spectrometry.

Instrumentation and Conditions:

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Chiral Column: A chiral stationary phase (CSP) column designed for the separation of enantiomers (e.g., polysaccharide-based columns).

-

Mobile Phase: A suitable mobile phase for chiral separation, often a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) for normal-phase chromatography, or an aqueous-organic mixture for reversed-phase chromatography.

-

Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is typically used for sensitive and selective quantification. The transition for HETEs is generally m/z 319 -> [fragment ion].

Procedure:

-

Injection: Inject the reconstituted sample from the SPE step onto the chiral HPLC column.

-

Chromatographic Separation: Perform a gradient or isocratic elution to separate the this compound and 16(R)-HETE enantiomers.

-

Mass Spectrometric Detection: Introduce the column effluent into the mass spectrometer.

-

Quantification: Quantify the amount of this compound by comparing the peak area to a standard curve generated using authentic standards. An internal standard (e.g., a deuterated HETE analogue) should be used to correct for extraction and ionization variability.

Signaling Pathways and Visualizations

This compound exerts its biological effects by modulating intracellular signaling cascades. One of the key pathways involves the activation of Protein Kinase C (PKC).

This compound Biosynthesis Pathway

The following diagram illustrates the enzymatic conversion of arachidonic acid to 16-HETE by cytochrome P450 enzymes.

Experimental Workflow for this compound Isolation and Analysis

This diagram outlines the key steps involved in the isolation and quantification of this compound from a biological sample.

This compound Induced PKC Signaling Pathway

This diagram illustrates a putative signaling cascade initiated by this compound, leading to the activation of PKC and downstream cellular responses. While this pathway is based on the known signaling of related HETEs, further research is needed to fully elucidate the specific downstream targets of this compound.[4][5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. Role of protein kinase C and phosphatases in 12(S)-HETE-induced tumor cell cytoskeletal reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to 16(S)-HETE: Structure, Stereochemistry, and Biological Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

16(S)-hydroxyeicosatetraenoic acid, or 16(S)-HETE, is a biologically active lipid mediator derived from the metabolism of arachidonic acid. As a member of the hydroxyeicosatetraenoic acid family, it plays a significant role in various physiological and pathological processes, particularly within the renal system. This technical guide provides a comprehensive overview of the structure, stereochemistry, biosynthesis, and biological activity of this compound, with a focus on its interaction with key cellular signaling pathways.

Core Concepts: Structure and Stereochemistry

This compound is a C20 carboxylic acid characterized by four cis double bonds and a hydroxyl group at the C16 position with an (S) stereochemical configuration.

Chemical Structure:

-

IUPAC Name: (5Z,8Z,11Z,14Z,16S)-16-hydroxyicosa-5,8,11,14-tetraenoic acid

-

Molecular Formula: C₂₀H₃₂O₃

-

Molecular Weight: 320.47 g/mol

The specific spatial arrangement of the hydroxyl group at the chiral center C16 is crucial for its biological activity, distinguishing it from its (R) enantiomer, 16(R)-HETE. This stereospecificity dictates its interaction with enzymes and receptors, leading to distinct downstream signaling events.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Weight | 320.47 g/mol | |

| Inhibition of Proximal Tubule Na+/K+-ATPase | ~60% inhibition at 2 µM | [1] |

Biosynthesis of this compound

This compound is synthesized from arachidonic acid primarily through the action of cytochrome P450 (CYP) enzymes.[2] This enzymatic process involves the regio- and stereospecific hydroxylation of the arachidonic acid backbone.

References

- 1. 20-Hydroxyeicosa-tetraenoic acid (20 HETE) activates protein kinase C. Role in regulation of rat renal Na+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Is phosphorylation of the alpha1 subunit at Ser-16 involved in the control of Na,K-ATPase activity by phorbol ester-activated protein kinase C? - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Presence of 16(S)-HETE in Tissues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE) is an endogenous metabolite of arachidonic acid, primarily synthesized through the cytochrome P450 (CYP) enzymatic pathway. This bioactive lipid mediator is found in various tissues and is implicated in a range of physiological and pathological processes, including inflammation, vascular regulation, and cancer progression. This technical guide provides a comprehensive overview of the current knowledge on the endogenous presence of this compound in tissues, detailing its quantitative levels, methodologies for its detection, and its putative signaling pathways. The information is presented to support further research and drug development efforts targeting this important signaling molecule.

Introduction

Eicosanoids, a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, play critical roles in cellular homeostasis and disease. Among them, hydroxyeicosatetraenoic acids (HETEs) are a family of potent lipid mediators. This compound is a subterminal HETE, and its endogenous presence and biological functions are of increasing interest to the scientific community. Understanding the tissue-specific distribution and concentration of this compound is crucial for elucidating its physiological roles and its potential as a therapeutic target.

Quantitative Data on Endogenous this compound in Tissues

Precise quantitative data for endogenous this compound levels in tissues are not extensively documented in the literature. However, studies on the formation rates of various HETE enantiomers in rat organs provide valuable insights into the relative abundance of this compound. The following table summarizes the formation rates of this compound and its enantiomer, 16(R)-HETE, in different rat tissues. It is important to note that these values represent the rate of formation and not the absolute steady-state concentrations. For context, the concentration of a related metabolite, 20-HETE, in untreated rat kidneys has been reported to be approximately 30 ng/g wet weight, with over 90% being esterified to membrane phospholipids[1].

| Tissue | Species | This compound Formation Rate (pmol/mg protein/min) | 16(R)-HETE Formation Rate (pmol/mg protein/min) | Analytical Method |

| Heart | Rat (Male) | ~1.5 | ~1.0 | Chiral LC-MS/MS |

| Rat (Female) | ~1.2 | ~0.8 | Chiral LC-MS/MS | |

| Lung | Rat (Male) | ~2.5 | ~1.8 | Chiral LC-MS/MS |

| Rat (Female) | ~2.0 | ~1.5 | Chiral LC-MS/MS | |

| Kidney | Rat (Male) | ~0.8 | ~0.5 | Chiral LC-MS/MS |

| Rat (Female) | ~0.6 | ~0.4 | Chiral LC-MS/MS | |

| Brain | Rat (Male) | ~1.2 | ~0.8 | Chiral LC-MS/MS |

| Rat (Female) | ~1.0 | ~0.7 | Chiral LC-MS/MS | |

| Small Intestine | Rat (Male) | ~1.8 | ~1.0 | Chiral LC-MS/MS |

| Rat (Female) | ~1.5 | ~0.8 | Chiral LC-MS/MS |

Data extrapolated from graphical representations in the cited literature. The original study should be consulted for precise values and experimental details.

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in biological tissues requires robust and sensitive analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, often preceded by tissue homogenization and solid-phase extraction (SPE) to isolate and concentrate the analyte. Chiral chromatography is necessary to resolve the 16(S)- and 16(R)-HETE enantiomers.

Tissue Homogenization

-

Excise the tissue of interest and immediately snap-freeze in liquid nitrogen to quench metabolic activity.

-

Weigh the frozen tissue (typically 50-100 mg).

-

Add the frozen tissue to a tube containing a lysis buffer (e.g., phosphate-buffered saline with a protease inhibitor cocktail) and ceramic beads.

-

Homogenize the tissue using a bead beater or a rotor-stator homogenizer until a uniform homogenate is obtained. Keep the sample on ice throughout the process to minimize enzymatic degradation.

-

Centrifuge the homogenate at a low speed (e.g., 2000 x g for 10 minutes at 4°C) to pellet cellular debris.

-

Collect the supernatant for further processing.

Solid-Phase Extraction (SPE) of HETEs

SPE is employed to remove interfering substances and concentrate the HETEs from the tissue homogenate[2][3].

-

Conditioning: Condition a C18 SPE cartridge by washing with methanol (B129727) followed by water.

-

Sample Loading: Acidify the supernatant from the tissue homogenate to approximately pH 3.5 with a dilute acid (e.g., formic acid) and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low-to-moderate polarity solvent (e.g., water followed by a low percentage of methanol in water) to remove polar impurities.

-

Elution: Elute the HETEs from the cartridge using a non-polar organic solvent such as methanol or ethyl acetate.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Chiral LC-MS/MS Analysis

To separate and quantify the this compound enantiomer, a chiral stationary phase is required.

-

Chromatographic Column: A polysaccharide-based chiral column (e.g., cellulose (B213188) or amylose (B160209) derivatives) is commonly used.

-

Mobile Phase: A normal-phase or reversed-phase solvent system can be employed. Normal-phase (e.g., hexane/isopropanol) often provides better chiral separation but can be less compatible with electrospray ionization (ESI). Reversed-phase (e.g., acetonitrile/water with a modifier) is more ESI-friendly[4][5].

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) is typically used for its high selectivity and sensitivity.

-

Precursor Ion: The deprotonated molecule of 16-HETE ([M-H]⁻) at m/z 319.3.

-

Product Ions: Characteristic fragment ions are monitored for quantification and confirmation.

-

-

Quantification: Quantification is achieved by comparing the peak area of this compound to that of a deuterated internal standard (e.g., 16-HETE-d8) and referencing a standard curve.

Signaling Pathways of this compound

The precise signaling pathways of this compound are not as well-characterized as those of other HETEs like 12-HETE and 20-HETE. However, based on the actions of these related compounds, it is plausible that this compound exerts its effects through G-protein coupled receptors (GPCRs) and subsequent activation of downstream signaling cascades.

Putative Receptor: Orphan GPCRs

Many eicosanoids signal through specific GPCRs. While a dedicated receptor for this compound has not been definitively identified, it is hypothesized to interact with one of the numerous orphan GPCRs for which the endogenous ligand is yet unknown[6][7][8][9]. For instance, 12(S)-HETE has been shown to be a ligand for GPR31[10][11][12]. It is conceivable that this compound may also bind to a member of the GPCR family to initiate its biological effects.

Downstream Signaling Cascades

Based on the known signaling of other HETEs, this compound may activate the following pathways:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: HETEs have been shown to activate the ERK1/2 pathway, which is a key regulator of cell proliferation, differentiation, and survival[13][14][15][16]. Activation of this pathway by this compound could contribute to its roles in tissue growth and cancer progression.

-

Protein Kinase C (PKC) Pathway: PKC is another important signaling node that can be activated by HETEs. This pathway is involved in a multitude of cellular processes, including inflammation and cell adhesion.

The following diagrams illustrate the potential signaling pathways for this compound.

Conclusion

This compound is an endogenously produced lipid mediator with the potential to influence a variety of cellular functions. While its presence in tissues is established, further research is required to determine its precise concentrations in different human and animal tissues under both physiological and pathological conditions. The development and standardization of robust analytical methods, such as the chiral LC-MS/MS protocol outlined in this guide, are essential for advancing our understanding of this compound biology. Furthermore, the identification of its specific receptor and the elucidation of its complete signaling network will be critical for validating this compound as a potential therapeutic target. This guide provides a foundational resource for researchers dedicated to unraveling the complexities of this compound and its role in health and disease.

References

- 1. Inhibition of 20-HETE synthesis and action protects the kidney from ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solid-phase extraction and high-performance liquid chromatography analysis of lipoxygenase pathway products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solid-phase extraction - Wikipedia [en.wikipedia.org]

- 4. Enantioselectivity Effects in Clinical Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. Orphan G-protein-coupled receptors and natural ligand discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Orphan G protein-coupled receptors: the ongoing search for a home [frontiersin.org]

- 8. Orphan G-protein-coupled receptors: the next generation of drug targets? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Orphan G protein-coupled receptors: targets for new therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GPR31 - Wikipedia [en.wikipedia.org]

- 11. genecards.org [genecards.org]

- 12. Lipid Receptor GPR31 (G-Protein-Coupled Receptor 31) Regulates Platelet Reactivity and Thrombosis Without Affecting Hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of the ERK1/2 Molecular Pathways and Its Relation to the Pathogenicity of Human Malignant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. youtube.com [youtube.com]

An In-depth Technical Guide to the Potential Lipoxygenase Pathway for 16(S)-HETE

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Hydroxyeicosatetraenoic acid (16-HETE) is a bioactive lipid mediator derived from arachidonic acid, implicated in various physiological and pathological processes. While the synthesis of 16-HETE is predominantly attributed to the cytochrome P450 (CYP) enzyme family, which catalyzes the ω- and (ω-1)-hydroxylation of arachidonic acid, this technical guide explores the theoretical and potential involvement of the lipoxygenase (LOX) pathway in the formation of the 16(S)-HETE stereoisomer. This document provides a comprehensive overview of arachidonic acid metabolism, details the established lipoxygenase pathways, and delves into speculative mechanisms through which LOX enzymes might, directly or indirectly, contribute to this compound synthesis. Detailed experimental protocols for the characterization of lipoxygenase activity and the stereospecific analysis of HETE isomers are provided, alongside quantitative data on established LOX-catalyzed reactions to serve as a benchmark for future investigations.

Introduction to Arachidonic Acid Metabolism

Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that is a key component of cellular membranes. Upon cellular stimulation by various physical, chemical, or hormonal stimuli, arachidonic acid is liberated from the membrane phospholipids (B1166683) by the action of phospholipase A2 (PLA2). Once released, free arachidonic acid is rapidly metabolized by three major enzymatic pathways:

-

Cyclooxygenase (COX) Pathway: This pathway leads to the production of prostaglandins (B1171923) (PGs), thromboxanes (TXs), and prostacyclins, which are key mediators of inflammation, pain, fever, and platelet aggregation.

-

Lipoxygenase (LOX) Pathway: This family of enzymes introduces molecular oxygen into arachidonic acid to produce a variety of hydroxyeicosatetraenoic acids (HETEs), leukotrienes (LTs), and lipoxins (LXs). These molecules are primarily involved in inflammatory and immune responses.[1][2][3][4]

-

Cytochrome P450 (CYP) Pathway: This pathway generates HETEs and epoxyeicosatrienoic acids (EETs). The CYP pathway is notably responsible for the synthesis of ω- and (ω-1)-hydroxylated arachidonic acid metabolites, including 16-, 17-, 18-, 19-, and 20-HETE.[5][6]

The synthesis of 16-HETE is well-established to occur via the CYP pathway, where specific isoforms hydroxylate arachidonic acid at the 16th carbon.[5][6][7] The focus of this guide, however, is to explore the potential for a lipoxygenase-mediated route to this compound, a concept that remains speculative but warrants consideration given the complexity of lipid metabolism and the potential for atypical enzymatic activities.

References

- 1. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipoxygenase and cyclooxygenase metabolism: new insights in treatment and chemoprevention of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eicosanoids Derived From Arachidonic Acid and Their Family Prostaglandins and Cyclooxygenase in Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of arachidonic acid lipoxygenase pathway in Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reactome | Synthesis of (16-20)-hydroxyeicosatetraenoic acids (HETE) [reactome.org]

- 6. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactome | Synthesis of (16-20)-hydroxyeicosatetraenoic acids (HETE) [reactome.org]

A Comprehensive Technical Guide on the In Vivo Physiological Role of 16(S)-HETE

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are a class of signaling lipids derived from the metabolism of arachidonic acid (AA).[1][2] These eicosanoids are generated through three primary enzymatic pathways: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases.[1][2] HETEs play crucial roles in a multitude of physiological and pathophysiological processes, including inflammation, vascular tone regulation, and cell growth.[3][4][5] This guide focuses specifically on 16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE), a subterminal HETE produced by CYP enzymes. While research on other HETEs, such as 20-HETE and 12(S)-HETE, is extensive, the specific in vivo physiological roles of this compound are an emerging area of investigation. This document synthesizes the current understanding of this compound, detailing its synthesis, known biological effects, associated signaling pathways, and the experimental methodologies used for its study.

Synthesis of this compound

This compound is formed from arachidonic acid via the action of Cytochrome P450 (CYP) enzymes.[6][7] These enzymes hydroxylate arachidonic acid at various positions. Specifically, subterminal HETEs like 16-HETE are products of this CYP-mediated metabolism.[7]

The general pathway for the formation of HETEs from arachidonic acid by CYP enzymes is depicted below.

Physiological Roles and Biological Effects of 16-HETE Enantiomers

Current research has not fully elucidated the distinct in vivo physiological roles of this compound. Much of the available literature investigates its enantiomer, 16(R)-HETE, or examines both enantiomers together. The following sections summarize the known effects.

Modulation of Cytochrome P450 Enzyme Activity

Both this compound and 16(R)-HETE have been shown to modulate the activity of other CYP enzymes, suggesting a potential for feedback regulation or interaction with other metabolic pathways. Specifically, both enantiomers significantly increase the catalytic activity of CYP1B1 in various systems, including RL-14 cells, recombinant human CYP1B1, and human liver microsomes.[7] Conversely, they inhibit the activity of CYP1A2.[7] In these interactions, 16(R)-HETE generally exhibits a stronger effect than this compound.[7] The kinetic data suggest that these modulations occur through an allosteric mechanism.[7]

Role in Cardiac Hypertrophy

Recent in vitro studies using human fetal ventricular cardiomyocytes (RL-14 cell line) have implicated both 16-HETE enantiomers in cardiac hypertrophy. Treatment of these cells with either 16(R)-HETE or this compound resulted in a significant increase in hypertrophic markers.[8] This effect is linked to the upregulation of CYP1B1 expression at both the mRNA and protein levels, which appears to be mediated through a transcriptional mechanism.[8]

Effects of 16(R)-HETE on Polymorphonuclear Leukocytes (PMNs) and Intracranial Pressure

While this guide focuses on this compound, the effects of its enantiomer, 16(R)-HETE, are noteworthy and provide context for the potential roles of this molecular structure. 16(R)-HETE is a novel CYP-derived metabolite produced by human PMNs.[9] In vitro assays have demonstrated that 16(R)-HETE selectively inhibits human PMN adhesion, aggregation, and the synthesis of leukotriene B4.[9]

In a rabbit model of thromboembolic stroke, administration of 16(R)-HETE was shown to significantly suppress the increase in intracranial pressure (ICP) following embolization.[9] This suggests a potential anti-inflammatory and neuroprotective role for at least one of the 16-HETE enantiomers.

Signaling Pathways

Transcriptional Regulation of CYP1B1

As mentioned, this compound and its R-enantiomer upregulate CYP1B1 expression through a transcriptional mechanism.[8] This was confirmed through transcriptional induction and luciferase reporter assays.[8] The stability of CYP1B1 mRNA and protein was unaffected by treatment with 16-HETE enantiomers, ruling out post-transcriptional or post-translational modifications as the primary mechanism.[8]

References

- 1. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of arachidonic acid lipoxygenase metabolites in the regulation of vascular tone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of 20-hydroxyeicosatetraenoic acid (20-HETE) in vascular system [jstage.jst.go.jp]

- 6. Reactome | Synthesis of (16-20)-hydroxyeicosatetraenoic acids (HETE) [reactome.org]

- 7. 16R-HETE and 16S-HETE alter human cytochrome P450 1B1 enzyme activity probably through an allosteric mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Effects of 16-HETE Enantiomers on Hypertrophic Markers in Human Fetal Ventricular Cardiomyocytes, RL-14 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 16(R)-hydroxyeicosatetraenoic acid, a novel cytochrome P450 product of arachidonic acid, suppresses activation of human polymorphonuclear leukocyte and reduces intracranial pressure in a rabbit model of thromboembolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

16(S)-HETE Cellular Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

16(S)-Hydroxyeicosatetraenoic acid (16(S)-HETE) is a cytochrome P450 (CYP) metabolite of arachidonic acid.[1] As a member of the hydroxyeicosatetraenoic acid family, it is part of a class of signaling lipids involved in a variety of physiological and pathological processes. While extensive research has elucidated the mechanisms of action for other HETE isomers, such as 12(S)-HETE and 20-HETE, the specific cellular and molecular pathways engaged by this compound are less defined. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action at the cellular level, drawing comparisons with its better-characterized enantiomer, 16(R)-HETE, and other HETE isomers to propose potential signaling cascades. This document also outlines key experimental protocols for further investigation and presents available quantitative data to support future research and drug development efforts.

Biosynthesis of this compound

This compound is formed from arachidonic acid through the action of cytochrome P450 enzymes.[1] Specifically, ω-hydroxylation of arachidonic acid can produce a variety of HETE isomers, including 16-HETE.[1] Both this compound and its enantiomer, 16(R)-HETE, are produced by human polymorphonuclear leukocytes (PMNs).[2][3]

Cellular Effects and Potential Mechanisms of Action

Direct research on the cellular signaling pathways of this compound is limited. However, existing studies on its biological effects and the mechanisms of its enantiomer and other HETE isomers provide a basis for hypothesizing its mechanism of action.

Known Cellular Effects of this compound and its Enantiomer

Studies have shown that this compound and 16(R)-HETE can elicit distinct and sometimes opposing cellular responses.

-

Renal Function: this compound has been demonstrated to inhibit proximal tubule Na+,K+-ATPase activity.[4] This suggests a role in regulating renal electrolyte and fluid transport.

-

Cellular Hypertrophy: In human fetal ventricular cardiomyocyte (RL-14) cells, 16(R)-HETE was found to upregulate CYP1B1 gene and protein expression and induce cellular hypertrophy to a greater extent than this compound.[5]

-

Neutrophil Function: 16(R)-HETE has been shown to selectively inhibit human polymorphonuclear leukocyte (PMN) adhesion, aggregation, and leukotriene B4 synthesis.[3] Rabbit PMNs, when stimulated, release both 16-HETE and 20-HETE.[6]

Hypothesized Signaling Pathways for this compound

Based on the well-documented signaling of other HETE isomers, particularly 12(S)-HETE, we can propose potential pathways for this compound that warrant further investigation. 12(S)-HETE is known to act through the G-protein coupled receptor GPR31, activating downstream pathways involving Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPK).[7][8][9]

1. G-Protein Coupled Receptor (GPCR) Activation: It is plausible that this compound interacts with a specific, yet unidentified, GPCR on the cell surface. This interaction would initiate intracellular signaling cascades.

2. Protein Kinase C (PKC) Activation: Upon GPCR activation, downstream effectors such as phospholipase C (PLC) could be engaged, leading to the production of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). DAG is a potent activator of PKC. Activation of PKC can lead to a multitude of cellular responses, including changes in gene expression, cell proliferation, and cytoskeletal organization.[10][11][12]

3. Mitogen-Activated Protein Kinase (MAPK) Cascade: The activation of GPCRs and/or PKC can subsequently trigger the MAPK signaling cascade, including the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways.[8][13][14] These pathways are crucial regulators of cell proliferation, differentiation, and apoptosis.

Quantitative Data

The following table summarizes the available quantitative data for the cellular effects of this compound and related compounds.

| Compound | Cell Type/System | Effect | Concentration/Value | Reference |

| This compound | Rabbit Renal Proximal Tubule | Inhibition of Na+,K+-ATPase activity | ~60% inhibition at 2 µM | [4] |

| 16(R)-HETE | Human Fetal Ventricular Cardiomyocytes (RL-14) | Induction of Cellular Hypertrophy | Significantly greater than this compound | [5] |

| 16(R)-HETE | Human Polymorphonuclear Leukocytes | Inhibition of Adhesion and Aggregation | - | [3] |

| 16(R)-HETE | Human Polymorphonuclear Leukocytes | Inhibition of Leukotriene B4 Synthesis | - | [3] |

Experimental Protocols

To further elucidate the mechanism of action of this compound, the following experimental protocols are recommended.

Receptor Binding Assay

This assay is designed to identify and characterize the binding of this compound to cell surface receptors.

Objective: To determine if this compound binds specifically to a receptor on a target cell line and to quantify the binding affinity (Kd) and receptor density (Bmax).

Methodology:

-

Cell Culture and Membrane Preparation: Culture target cells (e.g., a renal cell line or cardiomyocytes) to a high density. Harvest the cells and prepare a crude membrane fraction by homogenization and differential centrifugation.

-

Radioligand Binding: A radiolabeled version of this compound (e.g., [3H]this compound) is required.

-

Saturation Binding Assay:

-

Incubate a fixed amount of cell membrane preparation with increasing concentrations of [3H]this compound.

-

For each concentration, run a parallel incubation with an excess of unlabeled this compound to determine non-specific binding.

-

Incubate at an appropriate temperature and time to reach equilibrium.

-

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Wash the filters to remove unbound radioactivity. The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding versus the concentration of [3H]this compound. Analyze the data using non-linear regression to determine the Kd and Bmax.

Protein Kinase C (PKC) Activity Assay

This protocol determines if this compound treatment leads to the activation of PKC in target cells.

Objective: To measure the effect of this compound on PKC activity.

Methodology:

-

Cell Treatment: Treat cultured cells with varying concentrations of this compound for different time points. Include a vehicle control and a positive control (e.g., phorbol (B1677699) 12-myristate 13-acetate, PMA).

-

Cell Lysis: Lyse the cells in a buffer that preserves protein kinase activity.

-

PKC Immunoprecipitation (Optional): For isoform-specific analysis, immunoprecipitate specific PKC isoforms using appropriate antibodies.

-

Kinase Reaction:

-

Set up a reaction mixture containing the cell lysate (or immunoprecipitated PKC), a specific PKC substrate (e.g., a synthetic peptide), and [γ-32P]ATP.

-

Incubate the reaction at 30°C for a defined period.

-

-

Separation and Quantification: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-32P]ATP. Quantify the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Compare the PKC activity in this compound-treated cells to the vehicle control.

MAPK Activation Assay (Western Blot)

This assay is used to assess the phosphorylation and activation of MAPK pathway components.

Objective: To determine if this compound stimulates the phosphorylation of ERK, p38, and/or JNK.

Methodology:

-

Cell Treatment: Treat cells with this compound at various concentrations and for different durations.

-

Protein Extraction: Lyse the cells and determine the total protein concentration.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK (p-ERK), p38 (p-p38), and JNK (p-JNK).

-

As a loading control, probe separate membranes or strip and re-probe the same membrane with antibodies against the total forms of these proteins (Total ERK, Total p38, Total JNK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Proliferation Assay

This assay measures the effect of this compound on cell growth.

Objective: To determine if this compound stimulates or inhibits the proliferation of a target cell line.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a low density.

-

Treatment: After allowing the cells to attach, treat them with a range of this compound concentrations. Include a vehicle control and a positive control for proliferation (e.g., serum).

-

Incubation: Incubate the cells for a period appropriate for their doubling time (e.g., 24, 48, or 72 hours).

-

Quantification of Proliferation:

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the wells. Viable cells will reduce the MTT to a purple formazan (B1609692) product. Solubilize the formazan and measure the absorbance at ~570 nm.

-

EdU Incorporation Assay: An alternative is to measure DNA synthesis directly by the incorporation of 5-ethynyl-2´-deoxyuridine (EdU), which can be detected by a fluorescent "click" reaction.

-

-

Data Analysis: Normalize the results to the vehicle control and plot cell viability/proliferation against the concentration of this compound.

Visualizations: Signaling Pathways and Experimental Workflows

Hypothesized this compound Signaling Pathway

Caption: Hypothesized signaling pathway for this compound.

Experimental Workflow for Receptor Binding Assay

Caption: Workflow for a this compound receptor binding assay.

Conclusion

The cellular mechanism of action of this compound is an emerging area of research. While direct evidence is currently limited, the known biological activities of this compound and its enantiomer, coupled with the well-established signaling pathways of other HETE isomers, provide a strong foundation for future investigation. The proposed mechanisms involving a putative GPCR, PKC, and the MAPK cascade offer testable hypotheses. The experimental protocols detailed in this guide provide a clear path for researchers to systematically unravel the signaling network governed by this compound. A deeper understanding of these pathways is critical for defining the role of this compound in health and disease and for the potential development of novel therapeutic agents targeting this bioactive lipid.

References

- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for 16(R)-HETE (HMDB0004680) [hmdb.ca]

- 3. 16(R)-hydroxyeicosatetraenoic acid, a novel cytochrome P450 product of arachidonic acid, suppresses activation of human polymorphonuclear leukocyte and reduces intracranial pressure in a rabbit model of thromboembolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 10. Role of protein kinase C and phosphatases in 12(S)-HETE-induced tumor cell cytoskeletal reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A lipoxygenase metabolite, 12-(S)-HETE, stimulates protein kinase C-mediated release of cathepsin B from malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The stereospecific activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Identifying the Receptor for 16(S)-Hydroxyeicosatetraenoic Acid (16(S)-HETE): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Abstract: 16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE) is a cytochrome P450-derived metabolite of arachidonic acid with known biological activities, yet its specific receptor remains unidentified. This technical guide provides a comprehensive framework for the deorphanization of the this compound receptor. It outlines the known biological effects of this compound that can be leveraged for screening assays, details established experimental protocols for receptor identification and characterization, and presents a logical workflow for these efforts. This document serves as a foundational resource for researchers aiming to elucidate the molecular target of this compound, a critical step for understanding its physiological roles and developing novel therapeutics.

Introduction: The Orphan Ligand this compound

Hydroxyeicosatetraenoic acids (HETEs) are a class of lipid mediators derived from the oxygenation of arachidonic acid by cyclooxygenases, lipoxygenases, and cytochrome P450 (CYP) enzymes.[1] While receptors for several HETE isomers, such as 12(S)-HETE (GPR31) and 5-oxo-ETE (OXER1), have been identified and characterized, the receptor for the this compound enantiomer remains elusive.[1] 16-HETE is known to be a CYP450 metabolite of arachidonic acid.[2]

The identification of the specific receptor for this compound is a crucial step in understanding its signaling pathways and physiological functions. This process, often referred to as "receptor deorphanization," involves a systematic approach to pair an orphan ligand with its cognate receptor. This guide details the known biological activities of this compound and provides a strategic workflow and detailed experimental protocols for the identification and characterization of its receptor.

Known Biological Activities and Quantitative Data

The known biological effects of this compound provide a functional basis for the development of screening assays to identify its receptor. The following tables summarize the current quantitative data on the activity of this compound and its enantiomer, 16(R)-HETE.

Table 1: Quantitative Data on the Biological Activity of this compound

| Biological Effect | Target/System | Concentration | Observed Effect |

| Inhibition of ATPase activity | Proximal tubule | 2 µM | ~60% inhibition |

| Allosteric activation of CYP1B1 | RL-14 cells | 20 µM | Significant increase in 7-ethoxyresorufin (B15458) deethylation (EROD) activity[3] |

| Allosteric inhibition of CYP1A2 | Recombinant human CYP1A2 and human liver microsomes | Not specified | Significant inhibition of catalytic activity[2] |

Table 2: Quantitative Data on the Biological Activity of 16(R)-HETE

| Biological Effect | Target/System | Concentration | Observed Effect |

| Inhibition of human PMN adhesion | In vitro assay | Not specified | Selective inhibition |

| Inhibition of human PMN aggregation | In vitro assay | Not specified | Selective inhibition |

| Inhibition of leukotriene B4 synthesis | In vitro assay | Not specified | Selective inhibition |

| Allosteric activation of CYP1B1 | Recombinant human CYP1B1 and human liver microsomes | Not specified | Stronger activation than this compound[2] |

| Allosteric inhibition of CYP1A2 | Recombinant human CYP1A2 and human liver microsomes | Not specified | Stronger inhibition than this compound[2] |

Experimental Workflow for Receptor Deorphanization

The identification of the receptor for this compound can be approached through a systematic workflow, beginning with the screening of known orphan G protein-coupled receptors (GPCRs) and culminating in the characterization of the ligand-receptor interaction and downstream signaling.

References

Preliminary Studies on the Function of 16(S)-Hydroxyeicosatetraenoic Acid (16(S)-HETE): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of 16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE), a metabolite of arachidonic acid. Given the preliminary nature of the research on this specific stereoisomer, this document summarizes the foundational knowledge, details established experimental findings, and contextualizes its potential functions by drawing parallels with more extensively studied hydroxyeicosatetraenoic acids (HETEs).

Introduction to this compound

This compound is a member of the HETE family, which are oxygenated metabolites of arachidonic acid produced by cyclooxygenases, lipoxygenases, and cytochrome P450 (CYP) enzymes. Specifically, 16-HETE is categorized as a subterminal HETE, and its synthesis from arachidonic acid is catalyzed by CYP monooxygenases.[1] Like other HETEs, it exists as two stereoisomers, this compound and 16(R)-HETE. While research on many HETEs, such as 12(S)-HETE and 20-HETE, has elucidated their roles in cancer, inflammation, and cardiovascular physiology, the specific functions of this compound are only beginning to be explored.[2][3]

Biosynthesis of this compound

The primary pathway for the formation of 16-HETE is the metabolism of arachidonic acid by cytochrome P450 enzymes.[1] This enzymatic reaction introduces a hydroxyl group at the 16th carbon of the arachidonic acid backbone.

Core Functions and Biological Activities of this compound

The biological functions of this compound are an emerging area of investigation. To date, the most significant findings relate to its effects on cardiac cells and its interaction with drug-metabolizing enzymes.

Induction of Cardiac Hypertrophy Markers

Preliminary studies using the human fetal ventricular cardiomyocyte cell line, RL-14, have shown that this compound can induce cellular hypertrophy.[4] Treatment of these cells with this compound resulted in a significant increase in the expression of hypertrophic markers.[4] This suggests a potential role for this compound in the pathophysiology of cardiac hypertrophy.

Modulation of Cytochrome P450 Enzyme Activity

This compound has been demonstrated to modulate the activity of key CYP enzymes. Specifically, it has been shown to:

-

Increase CYP1B1 Activity: Both this compound and its R-enantiomer significantly increase the catalytic activity of CYP1B1. This activation occurs through an allosteric mechanism. The upregulation of CYP1B1 by this compound in cardiomyocytes is a transcriptional event.[4]

-

Inhibit CYP1A2 Activity: In contrast to its effect on CYP1B1, this compound inhibits the catalytic activity of CYP1A2.

The R-enantiomer, 16(R)-HETE, generally exhibits stronger effects in modulating these enzymes.

Data Presentation: Summary of this compound Effects

The following tables summarize the key quantitative and qualitative findings from preliminary studies on this compound.

Table 1: Effects of this compound on Cardiomyocyte Hypertrophy Markers in RL-14 Cells

| Marker | Effect | Significance | Reference |

| Hypertrophic Markers (e.g., ANP, BNP) | Increased Expression | Significant | [4] |

| Cell Size | Increased | Significant | [4] |

| CYP1B1 mRNA Expression | Upregulated | Significant | [4] |

| CYP1B1 Protein Expression | Upregulated | Significant | [4] |

Table 2: Modulation of CYP Enzyme Activity by this compound

| Enzyme | Effect of this compound | Mechanism | Reference |

| CYP1B1 | Increased Activity | Allosteric Activation | |

| CYP1A2 | Inhibited Activity | Allosteric Inhibition |

Signaling Pathways of this compound

The specific receptors and downstream signaling cascades for this compound have not yet been fully elucidated. However, based on its observed effects on gene transcription in cardiomyocytes, a putative signaling pathway can be proposed.

For context, the well-characterized signaling of 12(S)-HETE, which involves the G-protein coupled receptor GPR31 and downstream pathways like MAPK and NF-κB, may serve as a model for future investigations into this compound's mechanisms.[3][5]

Experimental Protocols

Cardiomyocyte Hypertrophy Assay

This protocol describes a method to assess the hypertrophic effects of this compound on a cardiomyocyte cell line, such as the RL-14 or H9c2 lines.

Materials:

-

Cardiomyocyte cell line (e.g., RL-14)

-

Cell culture medium and supplements

-

This compound (and vehicle control, e.g., ethanol)

-

Phosphate-buffered saline (PBS)

-

Reagents for RNA extraction (e.g., TRIzol)

-

cDNA synthesis kit

-

qPCR master mix and primers for hypertrophic markers (e.g., ANP, BNP, MYH7) and a housekeeping gene.

-

Microplate reader for cell size analysis (or fluorescence microscope with appropriate stains)

-

Reagents for protein quantification (e.g., BCA assay)

-

Antibodies for Western blotting (e.g., anti-CYP1B1, anti-GAPDH)

Procedure:

-

Cell Culture: Culture cardiomyocytes according to standard protocols. Seed cells in appropriate plates (e.g., 6-well plates for RNA/protein, 96-well plates for cell size) and allow them to adhere.

-

Treatment: Once cells reach the desired confluency, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for a specified period (e.g., 24-48 hours).

-

Assessment of Cell Size:

-

For imaging-based analysis, fix the cells and stain with a fluorescent dye that outlines the cytoplasm (e.g., phalloidin).

-

Capture images using a fluorescence microscope and quantify the cell surface area using image analysis software (e.g., ImageJ).

-

-

Gene Expression Analysis (qPCR):

-

Harvest cells and extract total RNA.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers for hypertrophic marker genes.

-

Analyze the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene.

-

-

Protein Expression Analysis (Western Blot):

-

Lyse the cells and quantify the total protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against proteins of interest (e.g., CYP1B1) and a loading control.

-

Incubate with a secondary antibody and detect the signal.

-

CYP1B1 Activity Assay (EROD Assay)

This protocol measures the catalytic activity of CYP1B1 based on the O-deethylation of 7-ethoxyresorufin (B15458) (EROD).

Materials:

-

Human liver microsomes or recombinant human CYP1B1

-

This compound

-

7-Ethoxyresorufin (substrate)

-

NADPH (cofactor)

-

Potassium phosphate (B84403) buffer

-

Resorufin (B1680543) standard

-

Fluorescence microplate reader

Procedure:

-

Reaction Setup: In a microplate, combine the buffer, microsomes/recombinant enzyme, and varying concentrations of this compound or vehicle.

-

Substrate Addition: Add 7-ethoxyresorufin to each well.

-

Initiation of Reaction: Start the reaction by adding NADPH.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence of the product, resorufin, over time using a microplate reader (excitation ~530 nm, emission ~590 nm).

-

Data Analysis: Calculate the rate of resorufin formation. Compare the rates in the presence of this compound to the vehicle control to determine the modulatory effect. A standard curve with known concentrations of resorufin should be used for quantification.

Conclusion and Future Directions

The study of this compound is in its nascent stages. Current evidence points to its role in modulating cardiac cell hypertrophy and the activity of critical drug-metabolizing enzymes. However, significant gaps in our knowledge remain. Future research should prioritize:

-

Receptor Identification: Identifying the specific cell surface or nuclear receptor(s) for this compound is crucial for understanding its mechanism of action.

-

Elucidation of Signaling Pathways: Delineating the downstream signaling cascades activated by this compound will provide a more complete picture of its cellular effects.

-

Broader Functional Screening: Investigating the role of this compound in other physiological and pathological contexts, such as inflammation, cancer, and renal function, is warranted, given the diverse roles of other HETEs.

-

In Vivo Studies: Validating the in vitro findings in animal models will be essential to understand the physiological relevance of this compound.

As research progresses, a clearer understanding of this compound's functions will emerge, potentially revealing new therapeutic targets for a range of diseases.

References

- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 4. The Effects of 16-HETE Enantiomers on Hypertrophic Markers in Human Fetal Ventricular Cardiomyocytes, RL-14 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

The Role of 16(S)-Hydroxyeicosatetraenoic Acid in Neutrophil Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophils are the vanguard of the innate immune system, representing the first line of defense against invading pathogens. Their functions, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS), are tightly regulated by a complex network of signaling molecules. Among these are the hydroxyeicosatetraenoic acids (HETEs), a family of lipid mediators derived from arachidonic acid. This technical guide provides an in-depth exploration of the role of a specific stereoisomer, 16(S)-HETE, in modulating neutrophil function. While research on many HETE isomers is extensive, data specifically on this compound remains limited. This document summarizes the available quantitative data for various HETEs to provide a comparative context, details relevant experimental protocols, and visualizes the known and putative signaling pathways.

Quantitative Effects of HETEs on Neutrophil Function

The biological activity of HETEs on neutrophils is highly dependent on the position and stereochemistry of the hydroxyl group. While direct quantitative data for this compound is scarce in the currently available literature, studies on other HETE isomers provide valuable insights into their potential effects.

| HETE Isomer | Neutrophil Function | Concentration/Dose | Observed Effect |

| 5-HETE | Chemotaxis | 1 µg/ml | Peak chemotactic response[1] |

| Chemokinesis | Not specified | Stimulation of chemokinesis[1] | |

| Degranulation | 5-10 µM | Induction of specific granule degranulation | |

| Superoxide (B77818) Production | Optimally chemotactic concentrations | No stimulation of superoxide generation[1] | |

| 8-HETE:9-HETE (85:15, w/w) | Chemotaxis | 5 µg/ml | Peak chemotactic response[1] |

| 11-HETE | Chemotaxis | 10 µg/ml | Peak chemotactic response[1] |

| 12-L-HETE | Chemotaxis | 10 µg/ml | Peak chemotactic response[1] |

| Degranulation | 5-10 µM | Induction of specific granule degranulation | |

| 15(S)-HETE | Neutrophil Migration | Not specified | Potent inhibitor of migration across cytokine-activated endothelium[2] |

| Superoxide Production | Dose-dependent | Inhibition of f-met-leu-phe or A23187 induced superoxide anion generation[3] | |

| 16(R)-HETE | Adhesion & Aggregation | Not specified | Selective inhibition of human PMN adhesion and aggregation |

Note: The table highlights the absence of specific quantitative data for this compound's direct effects on these key neutrophil functions. The data for other HETEs suggest that the effects are highly specific to the isomer.

Signaling Pathways in Neutrophil Activation by HETEs

The signaling mechanisms initiated by HETEs in neutrophils are believed to be mediated primarily through G-protein coupled receptors (GPCRs), leading to downstream activation of intracellular signaling cascades.

Caption: Putative signaling pathway for this compound in neutrophils.

The binding of a HETE molecule to its specific GPCR on the neutrophil surface is thought to activate a heterotrimeric G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC). Both calcium mobilization and PKC activation are critical for orchestrating a range of neutrophil functions, including chemotaxis, degranulation, and the assembly of the NADPH oxidase complex for ROS production[4][5][6][7]. It is important to note that the specific GPCR and the precise downstream signaling events for this compound have not yet been elucidated.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of neutrophil function in response to stimuli like this compound. Below are outlines of key experimental protocols.

Neutrophil Isolation

A common procedure for isolating human neutrophils from peripheral blood involves dextran (B179266) sedimentation followed by density gradient centrifugation over Ficoll-Paque. This is followed by hypotonic lysis to remove any remaining red blood cells. The purity of the isolated neutrophils is typically assessed by flow cytometry using cell surface markers such as CD16.

Caption: General workflow for human neutrophil isolation.

Chemotaxis Assay

The Boyden chamber assay is a widely used method to assess neutrophil chemotaxis.

-

Chamber Setup: A two-compartment chamber is used, separated by a microporous membrane (typically 3-5 µm pore size).

-

Loading: The lower compartment is filled with a solution containing the chemoattractant (e.g., this compound at various concentrations). Isolated neutrophils are placed in the upper compartment.

-

Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes) to allow neutrophils to migrate through the membrane pores towards the chemoattractant.

-

Quantification: Migrated cells on the lower side of the membrane are fixed, stained, and counted under a microscope. Alternatively, migrated cells can be quantified by measuring their ATP content or endogenous enzyme activity (e.g., myeloperoxidase).

Degranulation Assay (Elastase Release)

Neutrophil degranulation can be quantified by measuring the release of granule contents, such as elastase, into the supernatant.

-

Cell Stimulation: Isolated neutrophils are incubated with various concentrations of this compound or a control vehicle at 37°C for a specific time.

-

Supernatant Collection: The cell suspension is centrifuged to pellet the neutrophils, and the supernatant is carefully collected.

-

Enzyme Assay: The elastase activity in the supernatant is measured using a specific chromogenic or fluorogenic substrate. The change in absorbance or fluorescence is proportional to the amount of elastase released. A standard curve with purified neutrophil elastase is used for quantification[8][9][10][11].

Reactive Oxygen Species (ROS) Production Assay

The production of superoxide, a primary ROS, can be measured using the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.

-

Reaction Mixture: Isolated neutrophils are suspended in a buffer containing cytochrome c.

-

Stimulation: The reaction is initiated by adding this compound or another stimulus. A parallel reaction containing SOD is run as a negative control to ensure the specificity of the measurement.

-

Measurement: The reduction of cytochrome c by superoxide is measured spectrophotometrically as an increase in absorbance at 550 nm over time[12][13]. The SOD-inhibitable portion of the absorbance change represents the amount of superoxide produced.

Conclusion and Future Directions

The available evidence suggests that HETEs are significant modulators of neutrophil function, with their effects being highly specific to their molecular structure. While studies on isomers like 5-HETE, 12-HETE, and 15(S)-HETE have provided a foundational understanding, the precise role of this compound in neutrophil biology remains an area ripe for investigation. The inhibitory actions of the related 15(S)-HETE and 16(R)-HETE on key neutrophil functions suggest that this compound may also possess anti-inflammatory properties.

Future research should focus on generating robust, quantitative data on the dose-dependent effects of this compound on neutrophil chemotaxis, the degranulation of different granule subsets, and the production of various reactive oxygen species. Identifying the specific G-protein coupled receptor(s) that this compound interacts with and elucidating the downstream signaling pathways will be critical for understanding its mechanism of action. Such studies will not only fill a significant knowledge gap but also have the potential to uncover novel therapeutic targets for the modulation of neutrophil-mediated inflammation in a variety of diseases.

References

- 1. Modulation of human neutrophil function by monohydroxy-eicosatetraenoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 15-Hydroxyeicosatetraenoic acid inhibits superoxide anion generation by human neutrophils: relationship to lipoxin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Neutrophil Signaling That Challenges Dogmata of G Protein-Coupled Receptor Regulated Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Neutrophil elastase activates the release of extracellular traps from COPD blood monocyte‐derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Development of an assay for in vivo human neutrophil elastase activity. Increased elastase activity in patients with alpha 1-proteinase inhibitor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of superoxide anion production using maximal rate of cytochrome (III) C reduction in phorbol ester stimulated neutrophils, immobilised to microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Superoxide anion production from human neutrophils measured with an improved kinetic and endpoint microassay - PubMed [pubmed.ncbi.nlm.nih.gov]

16(S)-HETE and Its Effect on Vascular Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

16(S)-hydroxyeicosatetraenoic acid, or 16(S)-HETE, is a cytochrome P450 (CYP)-derived metabolite of arachidonic acid that has emerged as a significant signaling molecule in the vasculature. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on vascular smooth muscle cells (VSMCs). While research has extensively focused on other HETE isomers, such as 20-HETE, this document consolidates the available data on this compound and draws parallels from related compounds to provide a comprehensive overview. This guide covers the biosynthesis of this compound, its impact on VSMC proliferation, migration, and contraction, and the intricate signaling pathways that mediate these effects. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are a family of lipid mediators derived from the metabolism of arachidonic acid by cyclooxygenases, lipoxygenases, and cytochrome P450 (CYP) monooxygenases.[1] These molecules play crucial roles in a variety of physiological and pathological processes, including inflammation, cell growth, and vascular tone regulation.[2][3] Among the CYP-derived HETEs, this compound is gaining attention for its potential role in vascular biology. This guide focuses specifically on the effects of this compound on vascular smooth muscle cells (VSMCs), which are key components of blood vessel walls and are centrally involved in vascular remodeling and disease.[4]

Biosynthesis of this compound

This compound is synthesized from arachidonic acid primarily through the action of cytochrome P450 enzymes.[3] While various CYP isoforms can metabolize arachidonic acid, the specific enzymes responsible for the stereospecific formation of this compound are a subject of ongoing research. The general pathway involves the introduction of a hydroxyl group at the 16th carbon of the arachidonic acid backbone.

Figure 1. Biosynthesis of this compound from arachidonic acid by cytochrome P450 enzymes.

Effects of this compound on Vascular Smooth Muscle Cells

The effects of HETEs on VSMCs are diverse and contribute to vascular pathophysiology. While specific quantitative data for this compound is limited, studies on related HETEs, such as 12-HETE and 20-HETE, provide a framework for understanding its potential actions. These eicosanoids are known to influence VSMC proliferation, migration, and contraction.[5]

Vascular Smooth Muscle Cell Proliferation

Uncontrolled VSMC proliferation is a hallmark of vascular diseases like atherosclerosis and restenosis.[6] Several HETEs have been shown to be mitogenic for VSMCs. For instance, endothelin-1 (B181129) (ET-1) induces VSMC proliferation, an effect that is mediated by CYP450 and lipoxygenase metabolites of arachidonic acid, including 12-HETE and 20-HETE.[5] It is plausible that this compound exerts similar proliferative effects.

| HETE Isomer | Concentration | Effect on VSMC Proliferation | Assay | Reference |

| 12-HETE | Not specified | Increased proliferation | [³H]thymidine incorporation | [5] |

| 20-HETE | Not specified | Increased proliferation | [³H]thymidine incorporation | [5] |

Vascular Smooth Muscle Cell Migration

VSMC migration from the media to the intima is a critical step in the formation of atherosclerotic plaques.[7] While direct evidence for this compound's role in VSMC migration is scarce, other HETEs are known to be involved in this process. For example, treatment of rats with a 20-HETE synthesis inhibitor after balloon injury reduced VSMC migration and proliferation.[8]

| HETE Isomer | Effect on VSMC Migration | Model | Reference |

| 20-HETE | Promotes migration | Rat carotid artery injury | [8] |

Vascular Smooth Muscle Contraction and Tone

HETEs are potent regulators of vascular tone. 20-HETE, for example, is a powerful vasoconstrictor that acts by depolarizing VSMCs through the inhibition of large-conductance, calcium-activated potassium (BKCa) channels.[9] This leads to an increase in intracellular calcium concentration. The effect of this compound on vascular tone is an area requiring further investigation.

| HETE Isomer | Effect on Vascular Tone | Mechanism | Reference |

| 20-HETE | Vasoconstriction | Inhibition of BKCa channels, depolarization of VSMC | [9] |

Signaling Pathways of HETE Action in Vascular Smooth Muscle

The cellular effects of HETEs are mediated by complex intracellular signaling cascades. The primary pathways implicated include the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Akt, and Protein Kinase C (PKC) pathways, often involving changes in intracellular calcium levels.

MAPK/ERK Pathway

The MAPK/ERK pathway is a crucial regulator of cell proliferation and differentiation.[10] Studies have shown that arachidonic acid and its metabolites, including 15-HETE, can activate MAP kinases in VSMCs.[2] Similarly, 12(S)-, 15-, and 20-HETE have been demonstrated to increase MAPK activity in rabbit VSMCs.[1][11] This activation is often mediated by upstream kinases such as MEK.[1]

Figure 2. Postulated MAPK/ERK signaling pathway for HETE-induced VSMC proliferation.

PI3K/Akt Pathway

The PI3K/Akt pathway is central to cell survival and growth.[12] While direct evidence linking this compound to this pathway in VSMCs is lacking, its involvement in the actions of other growth factors and lipids suggests it as a potential mediator of this compound's effects. For instance, PI3K/Akt signaling is implicated in VSMC phenotypic modulation and proliferation in response to various stimuli.[13]

Figure 3. Hypothetical PI3K/Akt signaling pathway in HETE-mediated VSMC responses.

Protein Kinase C (PKC) and Intracellular Calcium

PKC is a family of serine/threonine kinases that regulate a wide array of cellular processes, including VSMC contraction and proliferation.[14][15] Activation of PKC can be dependent on intracellular calcium levels and diacylglycerol.[16] Arachidonic acid and some of its metabolites have been shown to activate PKC.[2] HETEs can influence intracellular calcium concentrations, which in turn can activate calcium-dependent PKC isoforms.[17] For example, 20-HETE-induced vasoconstriction involves PKC activation.[18]

Figure 4. Proposed PKC and Ca²⁺ signaling in HETE-induced VSMC responses.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on VSMCs.

VSMC Proliferation Assay ([³H]Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

-

Cell Culture: Culture rat aortic smooth muscle cells in M-199 medium supplemented with 10% fetal bovine serum (FBS).

-

Quiescence: Induce mitogenic quiescence by incubating subconfluent cells in M-199 with 0.05% FBS for 24-48 hours.

-

Stimulation: Incubate quiescent cells with varying concentrations of this compound or vehicle for 48 hours.

-

Radiolabeling: Add 0.5 µCi/mL [³H]thymidine to each well during the final 24 hours of incubation.

-

Harvesting and Measurement: Terminate the experiment by washing the cells with ice-cold PBS, followed by precipitation of DNA with trichloroacetic acid. Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Normalization: Normalize [³H]thymidine incorporation to the total protein content in each well.

Figure 5. Workflow for VSMC proliferation assay using [³H]thymidine incorporation.

VSMC Migration Assay (Boyden Chamber)

This assay quantifies the chemotactic migration of VSMCs.

-

Chamber Setup: Use a Boyden chamber with a microporous membrane (e.g., 8 µm pore size). Coat the membrane with an appropriate extracellular matrix protein like fibronectin.

-

Cell Preparation: Harvest VSMCs and resuspend them in serum-free medium.

-

Assay Initiation: Place the cell suspension in the upper chamber. Fill the lower chamber with serum-free medium containing various concentrations of this compound as a chemoattractant.

-

Incubation: Incubate the chamber at 37°C in a humidified atmosphere for 4-6 hours.

-

Cell Fixation and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix the migrated cells on the lower surface with methanol (B129727) and stain with a suitable dye (e.g., Giemsa or DAPI).

-

Quantification: Count the number of migrated cells in several high-power fields under a microscope.

Figure 6. Experimental workflow for the Boyden chamber VSMC migration assay.

Measurement of Intracellular Calcium ([Ca²⁺]i)